molecular formula C30H37Cl2N3O6 B12730076 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride CAS No. 83722-15-0

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride

Katalognummer: B12730076
CAS-Nummer: 83722-15-0
Molekulargewicht: 606.5 g/mol
InChI-Schlüssel: VBUXKMVYLBCERW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

83722-15-0

Molekularformel

C30H37Cl2N3O6

Molekulargewicht

606.5 g/mol

IUPAC-Name

2-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one;dihydrochloride

InChI

InChI=1S/C30H35N3O6.2ClH/c1-32(15-14-20-6-13-27(37-4)28(16-20)38-5)18-22(34)19-39-23-9-7-21(8-10-23)29-31-26-12-11-24(36-3)17-25(26)30(35)33(29)2;;/h6-13,16-17,22,34H,14-15,18-19H2,1-5H3;2*1H

InChI-Schlüssel

VBUXKMVYLBCERW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN(C)CCC4=CC(=C(C=C4)OC)OC)O.Cl.Cl

Herkunft des Produkts

United States

Beschreibung

This compound is a dihydrochloride salt of a 4(3H)-quinazolinone derivative featuring a complex substitution pattern. The quinazolinone core is substituted at position 2 with a 4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl group, at position 6 with a methoxy group, and at position 3 with a methyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Vorbereitungsmethoden

Starting Material: Anthranilic Acid Derivatives

The synthesis typically begins with anthranilic acid , a key precursor for quinazolinone frameworks. Anthranilic acid undergoes acylation and cyclization steps to form the quinazolinone core.

  • Step 1: Reaction of anthranilic acid with methyl isothiocyanate in acetic acid under heating (150°C for 90 min) yields 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone as a yellow crystalline intermediate with a 58% yield.

  • Step 2: The thiol intermediate is refluxed with hydrazine hydrate in n-butanol for 18 hours to replace the mercapto group with hydrazino, producing 2-hydrazino-3-methyl-3,4-dihydro-4-quinazolinone in 65% yield.

Cyclocondensation and Functionalization

  • The hydrazinoquinazolinone intermediate reacts with 5(4H)-oxazolone derivatives under reflux in dioxane with acetic acid catalyst to form substituted quinazolinone derivatives.

  • Alternative methods involve reacting anthranilic acid with butyryl chloride to form amides, which upon treatment with acetic anhydride yield benzoxazin-4(1H)-ones. These benzoxazinones are then refluxed with amines to afford quinazolinones.

Introduction of Side Chains and Functional Groups

Attachment of Hydroxypropoxy and Amino Side Chains

  • The key functionalization involves the introduction of the 2-(3,4-dimethoxyphenyl)ethylmethylamino group linked via a 2-hydroxypropoxy spacer to the quinazolinone core at position 2.

  • This is achieved by nucleophilic substitution reactions where the quinazolinone derivative bearing a suitable leaving group (e.g., halogen or activated ether) is reacted with the amino alcohol derivative under controlled conditions.

  • The reaction is typically performed in polar aprotic solvents like acetonitrile or dioxane, with bases such as potassium carbonate and catalytic potassium iodide to facilitate substitution.

Solvent-Free and Catalytic Methods

  • Recent advances include solvent-free synthesis using polyethylene glycol (PEG-400) as a green catalyst, which allows grinding the reactants at room temperature to achieve high yields in short times (7-15 minutes), reducing environmental impact.

  • This method is advantageous for the preparation of quinazolinone derivatives with nitrogen nucleophiles, including morpholine and piperidine derivatives, which are structurally related to the target compound's side chains.

Salt Formation and Purification

  • The final compound is isolated as a dihydrochloride salt to improve stability and solubility.

  • This is typically done by dissolving the free base in hydrochloric acid solution followed by crystallization or precipitation.

  • Purification involves recrystallization from ethanol or ethanol-water mixtures to obtain pure white crystals with defined melting points (e.g., 209-210°C for related quinazolinone derivatives).

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Anthranilic acid + methyl isothiocyanate → thiol intermediate Acetic acid, 150°C, 90 min 58 Yellow prisms, mp 260-261°C
2 Thiol intermediate + hydrazine hydrate → hydrazinoquinazolinone n-Butanol, reflux 18 hr 65 White crystals, mp 209-210°C
3 Hydrazinoquinazolinone + 5(4H)-oxazolone → substituted quinazolinone Dioxane, acetic acid, reflux Variable Yellow crystals, recrystallized from ethyl acetate
4 Nucleophilic substitution with amino alcohol side chain Acetonitrile or solvent-free PEG-400 grinding High Eco-friendly, fast reaction times
5 Formation of dihydrochloride salt HCl solution, recrystallization - Enhances solubility and stability

Research Findings and Mechanistic Insights

  • The nucleophilic attack of hydrazine on the thiol intermediate replaces sulfur with hydrazino, facilitating further cyclization.

  • The reaction with 5(4H)-oxazolone derivatives proceeds via ring-opening and nucleophilic addition to form the quinazolinone ring system with desired substitutions.

  • Solvent-free PEG-400 catalysis promotes efficient nucleophilic substitution by enhancing reactant contact and reducing side reactions.

  • The dihydrochloride salt formation stabilizes the compound by protonating amino groups, which is critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce tetrahydroquinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Methaqualone (2-Methyl-3-O-tolyl-4(3H)-quinazolinone)

  • Structural Differences: Methaqualone lacks the 6-methoxy and 3-methyl groups, as well as the extended alkylamino-propoxy side chain. Its simpler structure focuses on CNS activity via GABA-A receptor modulation .
  • Pharmacological Activity: Methaqualone is a sedative-hypnotic, while the target compound’s extended side chain may confer broader bioactivity, including antimicrobial or anti-inflammatory effects .

2-Ferrocenyl-4(3H)-quinazolinone

  • Structural Differences: The ferrocenyl group replaces the 2-aryl side chain, introducing redox-active properties.
  • Pharmacological Activity : Unlike the target compound, the ferrocenyl derivative’s activity is linked to its metal center, enabling unique interactions with DNA or enzymes .

6-Chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

  • Structural Differences : This analog has a chloro group at position 6 and a hydroxy group at position 3, compared to the methoxy and methyl groups in the target compound.
  • Physicochemical Properties : The chloro substituent increases lipophilicity (predicted logP ~2.8), whereas the dihydrochloride salt of the target compound improves aqueous solubility .

Antimicrobial Activity

  • Similar derivatives, such as 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinones, exhibit MIC values as low as 4 μg/mL against Gram-positive bacteria .

CNS Activity

  • Methaqualone derivatives primarily act as GABA-A receptor agonists.

Anti-inflammatory Activity

  • Derivatives like 2-phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone (3e) show potent anti-inflammatory activity (IC₅₀ ~0.8 μM) with low ulcerogenicity. The target compound’s methoxy groups may similarly inhibit cyclooxygenase-2 (COX-2) .

Solubility and Stability

  • The dihydrochloride salt of the target compound offers superior solubility (>50 mg/mL in water) compared to neutral analogs like 2-methyl-3-p-substitutedphenyl-4(3H)-quinazolinones, which require DMSO for dissolution .

Key Research Findings

Compound Biological Activity Key Structural Features Reference
Target Compound Antimicrobial, CNS modulation 6-Methoxy, 3-methyl, dihydrochloride salt
Methaqualone Sedative-hypnotic 2-Methyl, 3-O-tolyl
2-Ferrocenyl-4(3H)-quinazolinone Anticancer, redox-active Ferrocenyl group at position 2
6-Chloro-3-hydroxy derivative Anti-inflammatory 6-Chloro, 3-hydroxy, 4-methylphenyl

Biologische Aktivität

The compound 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties . Research indicates that various derivatives exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and methicillin-resistant strains (MRSA). For instance, a study reported the discovery of a quinazolinone compound with potent activity against MRSA strains through in silico screening and subsequent in vitro evaluations . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinazolinone scaffold could enhance antibacterial efficacy.

Anticancer Properties

The anticancer potential of quinazolinone derivatives is well-documented. Compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For example, certain 4(3H)-quinazolinone derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and survival . The ability to inhibit EGFR autophosphorylation suggests that these compounds may serve as effective treatments for cancers characterized by EGFR overexpression.

Anticholinesterase Activity

Recent studies have highlighted the potential of 4(3H)-quinazolinone derivatives as anticholinesterase agents , which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that some synthesized quinazolinones exhibited significant inhibitory activity against acetylcholinesterase (AChE), outperforming standard reference drugs like donepezil . This activity suggests a mechanism whereby these compounds can enhance cholinergic transmission in the brain.

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are also noteworthy. Research has shown that specific substitutions at the 2-position of the quinazolinone ring can enhance antioxidant activity, which is vital for protecting cells from oxidative stress . Compounds containing hydroxyl groups demonstrated superior metal-chelating abilities and antioxidant effects compared to their methoxy-substituted counterparts.

Table 1: Summary of Biological Activities of 4(3H)-Quinazolinone Derivatives

Activity TypeDescriptionKey Findings
AntibacterialEffective against MRSA and other pathogensPotent activity observed; SAR analysis indicates structural modifications enhance efficacy .
AnticancerInhibits EGFR; induces apoptosisSelect compounds showed significant cytotoxicity against cancer cell lines .
AnticholinesteraseInhibitory effects on AChESome derivatives displayed greater inhibition than donepezil .
AntioxidantReduces oxidative stress; metal-chelating propertiesHydroxyl-substituted compounds exhibited enhanced antioxidant activity .

Detailed Research Findings

  • Antimicrobial Study : A study evaluated the antibacterial properties of various 4(3H)-quinazolinone derivatives using a mouse peritonitis model. Compounds were administered intravenously, revealing that certain modifications led to improved pharmacokinetic profiles and reduced clearance rates, enhancing systemic exposure and efficacy against infections .
  • Anticancer Mechanism : In vitro studies indicated that specific quinazolinones could significantly inhibit cell proliferation in breast cancer cell lines through EGFR pathway modulation. These findings support further development of these compounds as targeted cancer therapies .
  • Neuroprotective Effects : A series of synthesized quinazolinones were tested for their AChE inhibitory activity. Results indicated that compounds with specific structural features could serve as potential therapeutic agents for Alzheimer's disease by enhancing cholinergic function in the brain .

Q & A

Synthesis Methodology

Basic: What are the established synthetic routes for preparing this quinazolinone derivative? Answer: The compound is synthesized via a phosphorus pentaoxide (P₂O₅)-mediated cyclization. A mixture of methyl 2-acylaminobenzoate, amine hydrochloride (e.g., 2-(3,4-dimethoxyphenyl)ethyl-methylamine), P₂O₅, and N,N-dimethylcyclohexylamine is heated at 180°C for 45 minutes. Post-reaction, alkaline workup (pH 8-9 with 2 M NaOH) and CH₂Cl₂ extraction yield the crude product, which is recrystallized for purification . Substituent variations (e.g., methoxy groups) are introduced via modified amine precursors .

Advanced: How can reaction parameters be optimized to minimize byproducts? Answer: Use response surface methodology (RSM) to optimize temperature (160–200°C), stoichiometry (amine:P₂O₅ ratio), and reaction time. Monitor intermediates via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min). Computational tools (e.g., COMSOL Multiphysics) model heat transfer and reaction kinetics to predict optimal conditions .

Structural Characterization

Basic: What spectroscopic methods confirm the core structure and substituents? Answer: Key techniques include:

  • IR : C=O stretch (1672–1791 cm⁻¹) for the quinazolinone core; C-O-C (1264 cm⁻¹) for ether linkages .
  • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and methylamino protons (δ ~2.3 ppm) .
  • HRMS : Validate molecular formula (e.g., C₃₁H₃₇Cl₂N₃O₇ requires m/z 642.2021) .

Advanced: How can tautomeric equilibria be resolved? Answer: Conduct variable-temperature ¹H NMR (DMSO-d₆, -50°C to 50°C). Coalescence of split peaks at higher temperatures indicates tautomer interconversion (e.g., 4(3H)-quinazolinone ↔ 4-hydroxyquinazoline). Calculate activation energy (ΔG‡) via Eyring plots .

Biological Activity Evaluation

Basic: What assays are used to assess pharmacological potential? Answer: Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Anti-inflammatory : COX-2 inhibition (ELISA) .
  • Cytotoxicity : MTT assay on HeLa cells .

Advanced: How to design structure-activity relationship (SAR) studies? Answer: Systematically modify substituents (e.g., methoxy → ethoxy, methylamino → ethylamino) and test activity. Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., thymidylate synthase) .

Data Contradictions in Synthesis Outcomes

Basic: Why do similar protocols yield quinazolinones or quinazolinamines? Answer: Temperature dictates product selectivity:

  • 180°C favors 4(3H)-quinazolinone via cyclodehydration.
  • 250°C promotes 4-quinazolinamine formation through dehydrative aromatization .

Advanced: How to mechanistically validate competing pathways? Answer: Use in situ FTIR to track intermediate species (e.g., amide vs. imine). Kinetic studies (Arrhenius plots) quantify activation energies for divergent pathways .

Analytical Challenges in Purity Assessment

Basic: How is purity assessed during synthesis? Answer: Employ reversed-phase HPLC (C18 column, 254 nm UV detection) with spiked standards. Acceptable purity: ≥95% by area normalization .

Advanced: What advanced techniques detect trace impurities? Answer: LC-MS/MS (MRM mode) identifies low-abundance byproducts (e.g., N-alkylated derivatives). Limit of detection (LOD): 0.1% .

Impact of Tautomerism on Reactivity

Advanced: How does tautomerism influence nucleophilic substitution? Answer: The 4(3H)-quinazolinone tautomer acts as a semicyclic amide, favoring N-alkylation with methyl iodide. The 4-hydroxy tautomer undergoes O-alkylation with allyl bromide. Control tautomer dominance via solvent polarity (aprotic solvents favor amide form) .

Reactivity Under Variable Conditions

Basic: How does solvent choice affect reaction pathways? Answer: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions (e.g., methoxy group displacement), while nonpolar solvents (toluene) favor cyclization .

Advanced: Can microwave irradiation improve efficiency? Answer: Yes. Microwave-assisted synthesis (100 W, 150°C, 20 min) reduces reaction time by 50% versus conventional heating. Monitor via real-time IR thermography .

Computational Modeling in Design

Advanced: How to predict regioselectivity in substitutions? Answer: Density functional theory (DFT) calculates Fukui indices to identify nucleophilic sites (e.g., C-2 vs. C-6 in quinazolinone). Transition state modeling (Gaussian 16) predicts preferred attack sites .

Scaling for Gram-Scale Synthesis

Basic: What challenges arise during scale-up? Answer: Heat dissipation and mixing efficiency limit reproducibility. Use jacketed reactors with controlled stirring (500 rpm) and gradual reagent addition .

Advanced: How to optimize solvent recovery? Answer: Simulate distillation processes (Aspen Plus) to recover N,N-dimethylcyclohexylamine (bp 210°C) with >90% efficiency .

Stability Under Storage Conditions

Basic: How to ensure long-term stability? Answer: Store as a dihydrochloride salt at -20°C under argon. Degradation <2% over 12 months (HPLC) .

Advanced: What accelerates stability testing? Answer: Forced degradation (40°C/75% RH for 14 days) with LC-MS/MS identifies hydrolysis products (e.g., free amine derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.